5-Bromo-2-fluoro-4-methylphenacyl bromide

Description

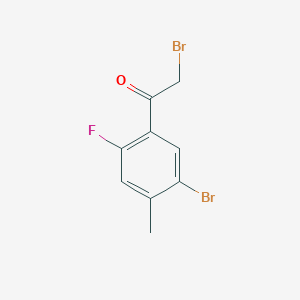

5-Bromo-2-fluoro-4-methylphenacyl bromide: is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring

Properties

Molecular Formula |

C9H7Br2FO |

|---|---|

Molecular Weight |

309.96 g/mol |

IUPAC Name |

2-bromo-1-(5-bromo-2-fluoro-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H7Br2FO/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3 |

InChI Key |

DYMDIESCJFMOBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylphenacyl bromide typically involves the bromination of 2-fluoro-4-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the acetyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-4-methylphenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Substituted phenacyl derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-4-methylphenacyl bromide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used to study enzyme inhibition and receptor binding.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the phenyl ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions.

Comparison with Similar Compounds

5-Bromo-2-fluoro-4-methylaniline: Similar structure but with an amino group instead of the acetyl group.

5-Bromo-2-chloro-4-methylphenacyl bromide: Similar structure but with a chlorine atom instead of fluorine.

2-Fluoro-4-methylphenacyl bromide: Lacks the bromine atom on the phenyl ring.

Uniqueness: 5-Bromo-2-fluoro-4-methylphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules with specific functionalities.

Biological Activity

5-Bromo-2-fluoro-4-methylphenacyl bromide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8BrF

- Molecular Weight : 239.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's lipophilicity and binding affinity, allowing it to modulate signaling pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structure allows it to bind selectively to certain receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anticancer Effects : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Fluoro-2-methylphenacyl bromide | Low | Moderate | Low |

| 5-Bromo-4-methylphenacyl bromide | Moderate | Low | High |

Case Studies

-

Antimicrobial Study :

A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent. -

Cancer Cell Proliferation Inhibition :

In vitro assays demonstrated that the compound could reduce the proliferation of breast cancer cells by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls. -

Anti-inflammatory Effects :

A model of acute inflammation showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.